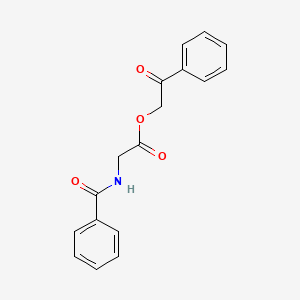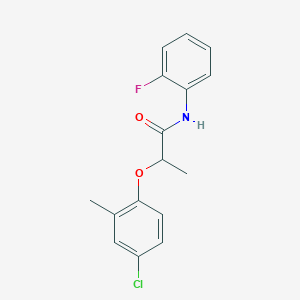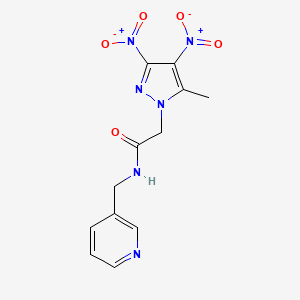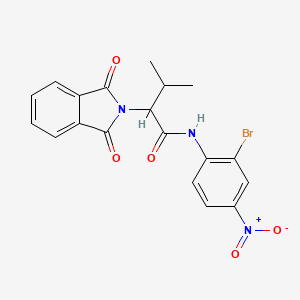![molecular formula C17H11ClN2O2 B4893774 8-chloro-3-phenylpyrrolo[1,2-a]quinazoline-2,5(1H,4H)-dione](/img/structure/B4893774.png)
8-chloro-3-phenylpyrrolo[1,2-a]quinazoline-2,5(1H,4H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-chloro-3-phenylpyrrolo[1,2-a]quinazoline-2,5(1H,4H)-dione, also known as CPQ, is a heterocyclic compound that has gained attention in the field of medicinal chemistry due to its potential therapeutic properties. CPQ belongs to the family of quinazoline derivatives and has been studied extensively for its biological activities.
Wirkmechanismus
The mechanism of action of 8-chloro-3-phenylpyrrolo[1,2-a]quinazoline-2,5(1H,4H)-dione is not fully understood, but it is believed to act through various pathways. 8-chloro-3-phenylpyrrolo[1,2-a]quinazoline-2,5(1H,4H)-dione has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and transcription, which may contribute to its anti-cancer activity. Additionally, 8-chloro-3-phenylpyrrolo[1,2-a]quinazoline-2,5(1H,4H)-dione has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory prostaglandins, which may contribute to its anti-inflammatory effects.
Biochemical and Physiological Effects:
8-chloro-3-phenylpyrrolo[1,2-a]quinazoline-2,5(1H,4H)-dione has been shown to have various biochemical and physiological effects. Studies have shown that 8-chloro-3-phenylpyrrolo[1,2-a]quinazoline-2,5(1H,4H)-dione can induce DNA damage and cell cycle arrest in cancer cells, leading to apoptosis. Additionally, 8-chloro-3-phenylpyrrolo[1,2-a]quinazoline-2,5(1H,4H)-dione has been shown to inhibit the production of reactive oxygen species (ROS), which are known to contribute to oxidative stress and inflammation. 8-chloro-3-phenylpyrrolo[1,2-a]quinazoline-2,5(1H,4H)-dione has also been shown to reduce the expression of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha).
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 8-chloro-3-phenylpyrrolo[1,2-a]quinazoline-2,5(1H,4H)-dione in lab experiments is its ability to selectively target cancer cells while sparing normal cells. This makes it a promising candidate for developing anti-cancer drugs with fewer side effects. However, one limitation of using 8-chloro-3-phenylpyrrolo[1,2-a]quinazoline-2,5(1H,4H)-dione is its low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for research on 8-chloro-3-phenylpyrrolo[1,2-a]quinazoline-2,5(1H,4H)-dione. One area of interest is the development of 8-chloro-3-phenylpyrrolo[1,2-a]quinazoline-2,5(1H,4H)-dione-based drugs for the treatment of cancer and inflammation. Another area of interest is the study of 8-chloro-3-phenylpyrrolo[1,2-a]quinazoline-2,5(1H,4H)-dione's potential neuroprotective effects and its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to understand the mechanism of action of 8-chloro-3-phenylpyrrolo[1,2-a]quinazoline-2,5(1H,4H)-dione and its effects on various signaling pathways.
Synthesemethoden
8-chloro-3-phenylpyrrolo[1,2-a]quinazoline-2,5(1H,4H)-dione can be synthesized through a multi-step process involving the condensation of 2-chloroaniline with 2-phenylacetyl chloride, followed by cyclization with phosgene. The final product is obtained through a reaction with sodium hydroxide and 1,2-dichloroethane.
Wissenschaftliche Forschungsanwendungen
8-chloro-3-phenylpyrrolo[1,2-a]quinazoline-2,5(1H,4H)-dione has been studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurological disorders. Studies have shown that 8-chloro-3-phenylpyrrolo[1,2-a]quinazoline-2,5(1H,4H)-dione exhibits anti-cancer activity by inducing apoptosis and inhibiting cell proliferation in cancer cells. It has also been observed to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Furthermore, 8-chloro-3-phenylpyrrolo[1,2-a]quinazoline-2,5(1H,4H)-dione has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Eigenschaften
IUPAC Name |
8-chloro-2-hydroxy-3-phenyl-1H-pyrrolo[1,2-a]quinazolin-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClN2O2/c18-11-6-7-12-13(8-11)20-9-14(21)15(16(20)19-17(12)22)10-4-2-1-3-5-10/h1-8,21H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXCSGYFYYZDSQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=C(C2=NC(=O)C3=C(N21)C=C(C=C3)Cl)C4=CC=CC=C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Chloro-3-phenylpyrrolo[1,2-a]quinazoline-2,5(1H,4H)-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-fluoro-N-[2,2,2-trichloro-1-({[(2,5-dimethylphenyl)amino]carbonothioyl}amino)ethyl]benzamide](/img/structure/B4893707.png)
![4-methyl-3-{[(2-methylphenyl)amino]sulfonyl}-N-3-pyridinylbenzamide](/img/structure/B4893713.png)
![N-ethyl-5-(methoxymethyl)-N-({1-[2-(3-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-2-furamide](/img/structure/B4893727.png)


![N-(2-methoxyethyl)-3-[1-(8-quinolinylmethyl)-4-piperidinyl]propanamide](/img/structure/B4893734.png)


![({1-benzyl-2-[(2-methoxyethyl)sulfonyl]-1H-imidazol-5-yl}methyl)(2-methoxyethyl)methylamine](/img/structure/B4893755.png)

![5-[3-(benzyloxy)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4893764.png)
![2,6-dimethoxy-4-{[4-(3,4,5-trimethoxybenzyl)-1-piperazinyl]methyl}phenol](/img/structure/B4893769.png)